REACTION_CXSMILES
|
P(Br)(Br)[Br:2].O[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=1>C(Cl)(Cl)(Cl)Cl>[Br:2][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:10][CH:9]=1
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Name
|
|
Quantity
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1.42 g
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Type
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reactant
|
Smiles
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P(Br)(Br)Br
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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OCCC1=CC=C(C=C1)CC(=O)OC
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Name
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Ice
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Quantity
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100 g
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Type
|
reactant
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Smiles
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|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at 0°
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Type
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ADDITION
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Details
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When the addition
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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the mixture was partitioned between dichloromethane (50 ml) and saturated aqueous sodium bicarbonate (50 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with dichloromethane (3×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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to give an oil which
|
Type
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CUSTOM
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Details
|
was purified by column chromatography on silica eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
containing hexane (40%)
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
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BrCCC1=CC=C(C=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |